molecular formula C13H12O3S B1623061 Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 69202-21-7

Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No. B1623061
Key on ui cas rn: 69202-21-7
M. Wt: 248.3 g/mol
InChI Key: AKJKPXPOZBDPGB-UHFFFAOYSA-N
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Patent
US08962648B2

Procedure details

Following General Procedure B, 4-methoxyphenylboronic acid (2.7 g, 18 mmol) was reacted with methyl 5-bromothiophene-2-carboxylate (2.0 g, 9.0 mmol) to afford the desired product (1.4 g, 61%): 1H NMR (300 MHz, CDCl3) δ 7.71 (d, J=3.9 Hz, 1H), 7.53 (td, J=9.7, 2.5 Hz, 2H), 7.14 (d, J=3.9 Hz, 1H), 6.89 (td, J=9.7, 2.5 Hz, 2H), 3.87 (s, 3H), 3.80 (s, 3H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[S:17][C:16]([C:18]([O:20][CH3:21])=[O:19])=[CH:15][CH:14]=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:13]2[S:17][C:16]([C:18]([O:20][CH3:21])=[O:19])=[CH:15][CH:14]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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